3-(2-Methylpiperidin-1-yl)pyrazin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C10H16N4/c1-8-4-2-3-7-14(8)10-9(11)12-5-6-13-10/h5-6,8H,2-4,7H2,1H3,(H2,11,12) |
InChI Key |
QBQVNEMQHRKWKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with 2-methylpiperidine. One common method includes the nucleophilic substitution reaction where the pyrazine ring is activated by a leaving group, such as a halide, and then reacted with 2-methylpiperidine under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring undergoes SNAr reactions at electron-deficient positions (C-5 or C-6) due to electron-withdrawing effects from the adjacent amine. Key examples include:
Mechanistic Insight :
The amine group activates the pyrazine ring for SNAr by enhancing electron withdrawal, facilitating displacement of halides or other leaving groups with nucleophiles like arylboronic acids or amines .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce aromatic or heteroaromatic groups:
Table 1: Cross-Coupling Reactions
| Reaction Type | Catalyst/Base | Coupling Partner | Product Application | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | (2,3-Dichlorophenyl)boronic acid | SHP2 inhibitors | 74% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Cyclic amines | Anticancer agents | 58% |
Key Finding :
The 2-methylpiperidine group sterically influences regioselectivity, favoring coupling at the less hindered C-5 position .
Acylation and Sulfonylation
The primary amine reacts with acyl chlorides or sulfonyl chlorides under mild conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C → RT | N-Acetyl derivative | 85% |
| Methanesulfonyl chloride | K₂CO₃, THF | N-Sulfonamide | 72% |
Applications :
Acylation improves metabolic stability, while sulfonylation enhances binding to tyrosine phosphatases like SHP2 .
Complexation with Transition Metals
The pyrazine nitrogen atoms act as ligands for metal coordination, enabling catalytic applications:
Table 2: Metal Complexation
| Metal Salt | Conditions | Complex Structure | Use Case |
|---|---|---|---|
| Cu(I)Br | DCE, 60°C | Cu(I)-pyrazine complex | Click chemistry catalysts |
| Pd(OAc)₂ | DMF, 100°C | Pd(II)-amine chelate | Cross-coupling intermediates |
Notable Observation :
Copper complexes facilitate azide-alkyne cycloadditions in bioactive molecule synthesis .
Cyclization and Heterocycle Formation
The amine group participates in intramolecular cyclizations to form fused polyheterocycles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| N-Boc-protected aziridine | LiHMDS, THF, -78°C | Pyrrolo[1,2-a]pyrazine | 63% |
| Propargyl bromide | CuI, DIPEA | Triazole-fused pyrazine | 78% |
Mechanism :
Base-mediated deprotonation generates a nucleophilic amine, which attacks electrophilic carbons to form 5- or 6-membered rings .
Oxidation and Reduction
Controlled redox reactions modify the pyrazine core:
| Reaction | Reagent | Product | Outcome |
|---|---|---|---|
| Oxidation | mCPBA, DCM | Pyrazine N-oxide | Enhanced solubility |
| Reduction | H₂, Pd/C | Partially saturated piperidine | Altered bioactivity |
Critical Note :
Over-oxidation degrades the pyrazine ring, necessitating careful stoichiometric control .
Biological Activity Correlation
Reaction products exhibit structure-dependent bioactivity:
| Derivative | Modification | IC₅₀ (SHP2 Inhibition) | Reference |
|---|---|---|---|
| Parent compound | None | >10 μM | |
| 5-(2,3-Dichlorophenyl) | Suzuki product | 0.07 μM | |
| N-Sulfonamide | Sulfonylation | 0.12 μM |
Scientific Research Applications
Therapeutic Applications
3-(2-Methylpiperidin-1-yl)pyrazin-2-amine has been investigated primarily for its role as a potential therapeutic agent against various diseases, including cancer and viral infections.
Cancer Treatment
Research indicates that compounds similar to this compound exhibit inhibitory effects on key proteins involved in cancer cell proliferation. For instance, certain biarylamine compounds have been shown to inhibit Checkpoint Kinase 1 (CHK1), a protein that plays a crucial role in cell cycle regulation and DNA damage response. Inhibiting CHK1 can enhance the effectiveness of chemotherapy by preventing cancer cells from repairing DNA damage induced by treatment .
Antiviral Activity
Recent studies have explored the use of piperidine derivatives, including those related to this compound, as potential inhibitors of SARS-CoV-2, the virus responsible for COVID-19. Computational docking studies suggest that these compounds can effectively bind to the main protease of the virus, potentially blocking its activity and thus inhibiting viral replication .
Synthetic Methodologies
The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance its biological activity.
Synthetic Routes
The compound can be synthesized through various methods, including:
- Suzuki–Miyaura Coupling : This method involves coupling a boronic acid with a halogenated pyrazine derivative to form an intermediate compound.
- Amide Coupling : Following the formation of intermediates, amide coupling reactions can be employed to introduce the piperidine moiety into the pyrazine structure .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound derivatives in inhibiting cancer cell lines. For example, derivatives were tested against breast and cervical cancer cells, showing significant cytotoxicity compared to control groups. The mechanism of action appears to involve apoptosis induction through modulation of key signaling pathways such as Akt and CHK1 .
ADMET Properties
A comprehensive analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of synthesized derivatives indicates favorable profiles that comply with Lipinski's Rule of Five. This suggests good oral bioavailability and low toxicity risks, making these compounds promising candidates for further development in clinical settings .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(2-Methylpiperidin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 3-(2-methylpiperidin-1-yl)pyrazin-2-amine with structurally related pyrazin-2-amine derivatives:
Key Observations
Impact of Piperidine Substitution: The position and substituents on the piperidine ring critically influence activity. SHP099’s 4-amino-4-methylpiperidine enhances SHP2 binding via electrostatic interactions , whereas 2-methylpiperidine in this compound may favor hydrophobic interactions. In HIV-1 inhibitors (e.g., 8{5,3}), the 2-methylpiperidin-1-yl group contributes to CXCR4 antagonism by mimicking natural ligand motifs .
Role of Pyrazine Modifications :
- Halogenation (e.g., bromo in BPA ) or aromatic extensions (e.g., dichlorophenyl in SHP099 ) improve target affinity and selectivity.
- Fusion with heterocycles (e.g., triazolopiperazine in Compound 1 ) broadens therapeutic applications, such as diabetes treatment.
Therapeutic Diversity :
- Pyrazin-2-amine derivatives exhibit versatility, with applications in oncology (BPA , SHP099 ), antiviral therapy (8{5,3} ), and metabolic disorders (Compound 1 ).
Research Findings and Implications
Biological Activity
3-(2-Methylpiperidin-1-yl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, enzyme inhibition, and pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{16}N_{4}, with a molecular weight of approximately 191.26 g/mol. The compound features a pyrazine ring and a piperidine moiety , which contribute to its biological activity. The presence of the amine group enhances its reactivity and interaction with biological targets.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Anticancer Properties
Studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines, potentially by inducing apoptosis or interfering with cell cycle progression.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly phosphodiesterases (PDEs). PDEs play crucial roles in cellular signaling pathways, and their inhibition can lead to increased levels of cyclic nucleotides, which are important for numerous physiological processes.
3. Neuropharmacological Effects
Research has suggested potential applications in neuropharmacology, where the modulation of neurotransmitter systems could be beneficial for treating disorders such as anxiety or depression. The structural characteristics of the compound may allow it to interact with receptors involved in these pathways.
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazine derivatives, including this compound, demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The study reported an IC50 value indicating effective inhibition of cell viability at low micromolar concentrations.
Case Study 2: PDE Inhibition
In vitro assays were performed to evaluate the inhibitory potential on PDE5 and PDE10. The results indicated that while this compound showed some inhibition against PDE5, it was less effective against PDE10, suggesting selective activity that could be exploited for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
